1,5-Diazabicyclo[4.3.0]non-5-ene

Catalog No.
S585414
CAS No.
3001-72-7
M.F
C7H12N2
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diazabicyclo[4.3.0]non-5-ene

CAS Number

3001-72-7

Product Name

1,5-Diazabicyclo[4.3.0]non-5-ene

IUPAC Name

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2

InChI Key

SGUVLZREKBPKCE-UHFFFAOYSA-N

SMILES

C1CC2=NCCCN2C1

Synonyms

1,5-diazabicyclo(4.3.0)non-5-ene, 1,5-diazabicyclo(4.3.0)non-5-ene monofumarate, 2,3,4,6,7,8-hexahydropyrrolo(1,2-a)pyrimidine, diazabicyclo(4.3.0)nonen, diazabicyclo(4.3.0)nonene

Canonical SMILES

C1CC2=NCCCN2C1

The exact mass of the compound 1,5-Diazabicyclo[4.3.0]non-5-ene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118106. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN, CAS 3001-72-7) is a bicyclic amidine superbase characterized by its strong basicity (pKa ~13.5 in water, ~24.3 in acetonitrile) and relatively low nucleophilicity [1]. Structurally comprising a highly strained five-membered pyrroline ring fused to a pyrimidine ring, DBN is widely procured as a dehydrohalogenation reagent, a specialized organocatalyst, and a precursor for highly efficient ionic liquids [2]. In industrial and laboratory workflows, it serves as a critical enabler for complex pharmaceutical syntheses, biopolymer dissolution, and advanced polymer curing where standard tertiary amines lack the requisite basic strength or where specific steric profiles are required [3].

Buyers frequently default to the closely related 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) due to its broader market ubiquity, but treating DBN and DBU as interchangeable compromises process control [1]. DBN contains a highly strained five-membered ring compared to DBU's seven-membered azepine ring, rendering DBN slightly less sterically hindered and measurably more nucleophilic toward C(sp2) centers [2]. Consequently, substituting DBU for DBN can stall sterically demanding catalytic cycles, while substituting DBN for DBU in moisture-rich environments can lead to accelerated hydrolytic degradation of the base [3]. Furthermore, in materials science, DBN-derived ionic liquids exhibit distinct hydrogen-bond basicity profiles that directly dictate the tensile strength and solubility limits of regenerated biopolymers, making DBU an inadequate substitute for high-performance cellulose processing [4].

Quantitative Nucleophilicity on the Mayr Scale

While both DBN and DBU are classified as non-nucleophilic strong bases, kinetic measurements using benzhydrylium ions reveal that DBN is quantitatively more nucleophilic than DBU. On the Mayr nucleophilicity scale, DBN exhibits a parameter of N = 16.28, compared to N = 15.29 for DBU, placing it strictly between DBU and the highly nucleophilic DABCO [1].

Evidence DimensionMayr nucleophilicity parameter (N) toward C(sp2) centers
Target Compound DataDBN (N = 16.28)
Comparator Or BaselineDBU (N = 15.29)
Quantified DifferenceDBN is nearly one full order of magnitude more nucleophilic on the logarithmic scale.
ConditionsReactions with benzhydrylium ions in CH3CN at 20 °C.

Process chemists must select DBN when a reaction requires a stronger nucleophilic engagement than DBU can provide, without resorting to the excessive nucleophilicity of DABCO.

Accelerated Fmoc Removal in Solid-Phase Peptide Synthesis

In the search for sustainable alternatives to toxic piperidine in solid-phase peptide synthesis (SPPS), DBN demonstrates superior deprotection kinetics. At concentrations as low as 2-5%, DBN achieves complete Fmoc removal faster than both piperidine and DBU, driven by its high basicity (pKa 13.5) and optimal nucleophilicity, while maintaining a high GSK Greenness score of 8.0 [1].

Evidence DimensionDeprotection efficiency and greenness score
Target Compound DataDBN (Complete deprotection at 2-5% concentration, GSK score 8.0)
Comparator Or BaselinePiperidine (Standard, toxic) and DBU (GSK score 7.3)
Quantified DifferenceDBN provides faster reaction times at lower molar concentrations with a superior environmental and safety profile compared to DBU and Piperidine.
ConditionsFmoc deprotection in green solvent systems (e.g., Anisole/NOP).

Procurement teams sourcing reagents for large-scale peptide manufacturing can use DBN to eliminate piperidine toxicity while outperforming DBU in reaction speed.

Hydrolytic Degradation Rates in Moisture-Rich Environments

The structural strain of DBN's five-membered ring makes it more susceptible to hydrolysis than DBU. In acetonitrile containing 5600 ppm of water at 80 °C, DBN exhibits approximately 2% hydrolysis, whereas DBU shows negligible degradation under identical organic conditions. In unbuffered aqueous solutions, the relative rate of hydrolysis strictly follows the order DBN > DBU > MTBD[1].

Evidence DimensionHydrolysis rate in wet organic solvent
Target Compound DataDBN (~2% hydrolysis)
Comparator Or BaselineDBU (Negligible hydrolysis, <0.5%)
Quantified DifferenceDBN degrades measurably faster than DBU when exposed to elevated moisture and temperature.
Conditions0.07 M solutions in MeCN-d3 with 5600 ppm H2O at 80 °C.

Buyers must enforce strict anhydrous specifications for DBN procurement and storage, as trace moisture will degrade the reagent faster than standard DBU.

Cellulose Dissolution via Superbase Ionic Liquids

DBN is a critical precursor for superbase amino acid ionic liquids (SAAILs) used in cellulose processing. The ionic liquid [DBN]Proline demonstrates exceptional hydrogen bond basicity, enabling the dissolution and subsequent regeneration of cellulose films with a high tensile strength of 76.9 MPa and a Young's modulus of 5201.2 MPa, outperforming many conventional imidazolium-based solvents[1].

Evidence DimensionRegenerated cellulose film mechanical strength
Target Compound Data[DBN]Proline-derived film (Tensile strength 76.9 MPa)
Comparator Or BaselineConventional non-superbase ionic liquids
Quantified DifferenceDBN-derived SAAILs provide superior hydrogen-bond disruption, yielding high-strength, transparent (70%) regenerated films.
ConditionsCellulose dissolution and film regeneration using halogen-free SAAILs.

Industrial buyers developing sustainable lyocell alternatives or bioplastics should procure DBN to synthesize high-performance, halogen-free cellulose solvents.

Green Solid-Phase Peptide Synthesis (SPPS)

DBN is the optimal choice for replacing piperidine in Fmoc deprotection workflows. Its combination of high basicity and moderate nucleophilicity ensures rapid, complete deprotection at low concentrations (2-5%) without the severe toxicity or regulatory burdens associated with piperidine, making it ideal for scalable pharmaceutical manufacturing [1].

Precursor for Superbase Ionic Liquids

In materials science, DBN is highly sought after to synthesize superbase-derived ionic liquids (e.g., DBN-acetate, [DBN]Proline). These halogen-free solvents exhibit exceptional hydrogen-bond basicity, making them superior to traditional organic solvents for dissolving high-molecular-weight cellulose and regenerating high-tensile-strength biopolymer films [2].

Sterically Demanding Dehydrohalogenation and Acylation

For organocatalytic cycles where DBU proves too sterically hindered, DBN’s compact five-membered pyrroline ring and higher Mayr nucleophilicity (N = 16.28) provide a critical kinetic advantage. It is particularly effective as a nucleophilic catalyst for regioselective acylations and complex ring-opening rearrangements [3].

Silyl-Modified Polymer and Polyurethane Curing

DBN is utilized as an advanced curing agent and cross-linking catalyst for silyl-terminated polymers and polyurethanes. Its superbase profile (pKa ~13.5) activates moisture-curing mechanisms far more efficiently than standard tertiary amines like triethylamine (TEA), drastically reducing open times in industrial adhesive and sealant formulations [4].

XLogP3

-0.2

LogP

-0.17 (LogP)

UNII

978M4OL12Q

Other CAS

3001-72-7

Wikipedia

1,5-diazabicyclo[4.3.0]non-5-ene

Dates

Last modified: 08-15-2023

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